Thiophene, 3-[(4-methylphenyl)sulfonyl]-
Description
Thiophene, 3-[(4-methylphenyl)sulfonyl]- is a sulfur-containing heterocyclic compound featuring a thiophene core substituted at the 3-position with a 4-methylphenylsulfonyl group (-SO₂-C₆H₄-CH₃). The sulfonyl group is electron-withdrawing, which significantly influences the compound’s electronic properties, solubility, and biological interactions. This compound’s structural uniqueness lies in the combination of the thiophene ring’s aromaticity and the sulfonyl group’s ability to modulate reactivity and binding affinity to biological targets .
Properties
CAS No. |
62141-76-8 |
|---|---|
Molecular Formula |
C11H10O2S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonylthiophene |
InChI |
InChI=1S/C11H10O2S2/c1-9-2-4-10(5-3-9)15(12,13)11-6-7-14-8-11/h2-8H,1H3 |
InChI Key |
YNOFYNHLAOMSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves various condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods used to create thiophene derivatives . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives can involve metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K . These methods are efficient and environmentally sustainable, providing high yields of the desired thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.
Scientific Research Applications
Thiophene, 3-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of thiophene, 3-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its reactivity and ability to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Sulfonyl vs. Non-Sulfonyl Derivatives
3-(4-Methylphenyl)thiophene
- Structure : Lacks the sulfonyl group; instead, a 4-methylphenyl group is directly attached to the thiophene ring at position 3 .
- This may limit bioavailability compared to sulfonyl-containing analogs.
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate
- Structure : Features a 4-chlorophenylsulfonyl group and additional methylthio and carboxylate substituents .
- The carboxylate group improves water solubility.
- Activity : While direct data for the target compound are unavailable, chloro-sulfonyl thiophenes are associated with enhanced cytotoxicity. For example, compound 4b in reduced the IC₅₀ of sorafenib against HepG2 cells from 3.9 µM to 0.5 µM, indicating synergistic anticancer effects .
Functional Group Comparisons
Thiophene-2-carboxamide Derivatives
- Example: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide .
- Structure : Incorporates a carboxamide group instead of sulfonyl.
- Activity: Carboxamide derivatives are noted for analgesic and anti-inflammatory properties. However, sulfonyl groups may offer superior binding to enzymes like cyclooxygenase (COX) due to stronger hydrogen-bonding interactions .
Thiazolidine Sulfonyl Derivatives
- Example : 2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine .
- Structure : A thiazolidine ring fused with a sulfonyl group.
- Activity : Thiazolidine derivatives often exhibit antifungal and antibacterial activities. The rigid thiazolidine ring may confer different pharmacokinetic profiles compared to planar thiophene systems .
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